molecular formula C17H17N3O3S B2413798 N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034231-03-1

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2413798
CAS RN: 2034231-03-1
M. Wt: 343.4
InChI Key: YKPMDMQDPMVNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Synthesis and Antimicrobial Evaluation A study on the synthesis of 1,3,4-thiadiazole derivatives revealed significant antimicrobial activities against several strains of microbes. The research involved cyclization reactions and thorough in vitro evaluations, indicating the potential of thiadiazole compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Anticancer Activities Further, thiadiazole derivatives have been explored for their anticancer activities. A particular study designed and synthesized two series of compounds based on the thiadiazole scaffold, showing moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds demonstrated significant potential by inhibiting tubulin polymerization, a critical process for cancer cell growth, suggesting the utility of thiadiazole compounds in cancer therapy (Kamal et al., 2011).

Antioxidative and Anti-corrosive Properties

Antioxidative Potential Research on benzimidazole/benzothiazole-2-carboxamides, including those with thiadiazole moieties, demonstrated significant antioxidative and antiproliferative properties. These compounds were synthesized with various substituents and tested against cancer cells and in antioxidant assays, revealing promising leads for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

Anti-corrosion Potential The inhibitory effects of thiazole hydrazones on mild steel corrosion in acidic media were studied, showcasing their potential as mixed-type inhibitors. These compounds significantly suppressed corrosion processes, suggesting their applicability in protecting metals from acid-induced corrosion, which is vital for various industrial applications (Chaitra et al., 2016).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-11-17(22,13-5-3-2-4-6-13)10-18-16(21)12-7-8-14-15(9-12)20-24-19-14/h2-9,22H,10-11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPMDMQDPMVNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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